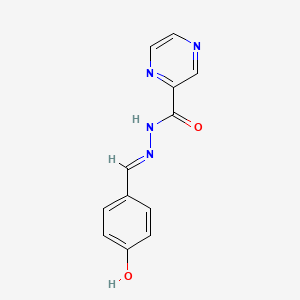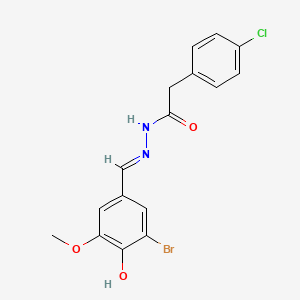![molecular formula C15H13I2N5O3 B3721814 2-[2-(benzyloxy)-3,5-diiodobenzylidene]-N'-nitrohydrazinecarboximidamide](/img/structure/B3721814.png)
2-[2-(benzyloxy)-3,5-diiodobenzylidene]-N'-nitrohydrazinecarboximidamide
Übersicht
Beschreibung
2-[2-(benzyloxy)-3,5-diiodobenzylidene]-N'-nitrohydrazinecarboximidamide, also known as BINA-33, is a chemical compound that has been studied for its potential use in scientific research. BINA-33 is a selective inhibitor of the protein tyrosine phosphatase SHP-2, which is involved in several cellular signaling pathways.
Wissenschaftliche Forschungsanwendungen
2-[2-(benzyloxy)-3,5-diiodobenzylidene]-N'-nitrohydrazinecarboximidamide has been studied for its potential use in several scientific research applications, including cancer research, metabolic disorders, and autoimmune diseases. SHP-2 is known to be involved in several cellular signaling pathways, including those that regulate cell growth and differentiation, making it an attractive target for cancer research. In addition, SHP-2 has been implicated in the regulation of glucose metabolism, making 2-[2-(benzyloxy)-3,5-diiodobenzylidene]-N'-nitrohydrazinecarboximidamide a potential treatment for metabolic disorders such as type 2 diabetes. Finally, SHP-2 has also been shown to be involved in the regulation of immune responses, making 2-[2-(benzyloxy)-3,5-diiodobenzylidene]-N'-nitrohydrazinecarboximidamide a potential treatment for autoimmune diseases.
Wirkmechanismus
2-[2-(benzyloxy)-3,5-diiodobenzylidene]-N'-nitrohydrazinecarboximidamide is a selective inhibitor of SHP-2, which is a protein tyrosine phosphatase that is involved in several cellular signaling pathways. SHP-2 is known to be involved in the regulation of cell growth and differentiation, glucose metabolism, and immune responses. By inhibiting SHP-2, 2-[2-(benzyloxy)-3,5-diiodobenzylidene]-N'-nitrohydrazinecarboximidamide can potentially modulate these pathways and have therapeutic effects in cancer, metabolic disorders, and autoimmune diseases.
Biochemical and Physiological Effects
2-[2-(benzyloxy)-3,5-diiodobenzylidene]-N'-nitrohydrazinecarboximidamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-[2-(benzyloxy)-3,5-diiodobenzylidene]-N'-nitrohydrazinecarboximidamide inhibits the activity of SHP-2 in a dose-dependent manner. In addition, 2-[2-(benzyloxy)-3,5-diiodobenzylidene]-N'-nitrohydrazinecarboximidamide has been shown to inhibit the proliferation of cancer cells and reduce glucose levels in diabetic mice. In vivo studies have also shown that 2-[2-(benzyloxy)-3,5-diiodobenzylidene]-N'-nitrohydrazinecarboximidamide can reduce tumor growth in mouse models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[2-(benzyloxy)-3,5-diiodobenzylidene]-N'-nitrohydrazinecarboximidamide is its selectivity for SHP-2, which reduces the potential for off-target effects. In addition, 2-[2-(benzyloxy)-3,5-diiodobenzylidene]-N'-nitrohydrazinecarboximidamide has been shown to have good bioavailability and pharmacokinetic properties, making it a potential candidate for drug development. However, one limitation of 2-[2-(benzyloxy)-3,5-diiodobenzylidene]-N'-nitrohydrazinecarboximidamide is its relatively low potency compared to other SHP-2 inhibitors, which may limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for the study of 2-[2-(benzyloxy)-3,5-diiodobenzylidene]-N'-nitrohydrazinecarboximidamide. One direction is the development of more potent SHP-2 inhibitors based on the structure of 2-[2-(benzyloxy)-3,5-diiodobenzylidene]-N'-nitrohydrazinecarboximidamide. Another direction is the investigation of the role of SHP-2 in other diseases, such as neurodegenerative disorders. Finally, the development of 2-[2-(benzyloxy)-3,5-diiodobenzylidene]-N'-nitrohydrazinecarboximidamide as a therapeutic agent for cancer, metabolic disorders, and autoimmune diseases will require further preclinical and clinical studies.
Eigenschaften
IUPAC Name |
1-[(E)-(3,5-diiodo-2-phenylmethoxyphenyl)methylideneamino]-2-nitroguanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13I2N5O3/c16-12-6-11(8-19-20-15(18)21-22(23)24)14(13(17)7-12)25-9-10-4-2-1-3-5-10/h1-8H,9H2,(H3,18,20,21)/b19-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRWUOAKZJTXNO-UFWORHAWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2I)I)C=NNC(=N[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2I)I)/C=N/N/C(=N/[N+](=O)[O-])/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13I2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



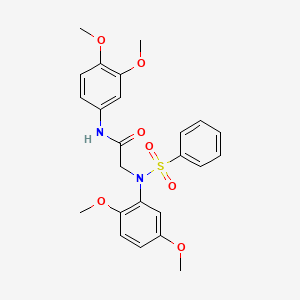

![N~1~-(4-ethoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3721744.png)

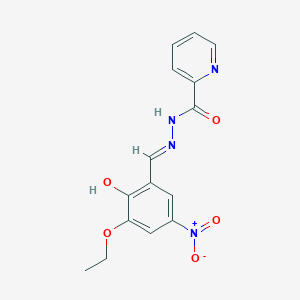
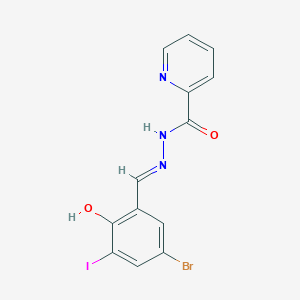
![2-hydroxybenzaldehyde [4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyrimidinyl]hydrazone](/img/structure/B3721785.png)
![4-hydroxy-3-methoxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B3721790.png)
![5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B3721795.png)
![N-[1-{[2-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B3721797.png)
![4-hydroxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B3721801.png)
![3,5-dibromo-4-hydroxybenzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3721806.png)
